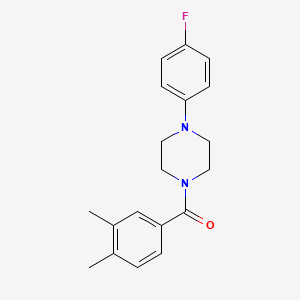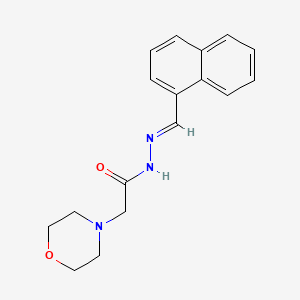![molecular formula C16H19N7OS2 B5520717 2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5520717.png)
2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of compounds known for their diverse biological activities and complex chemical structures. Compounds with similar structures, incorporating moieties such as 1,2,4-triazole, thiadiazole, and pyridine, have been extensively studied for their potential in various applications due to their unique chemical and physical properties.
Synthesis Analysis
The synthesis of compounds similar to the one specified involves multi-step chemical reactions that start with the formation of core structures followed by functionalization through various chemical reactions. For example, the synthesis of N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives was achieved through a series of reactions confirmed by MS, IR, CHN, and 1H NMR spectral data, indicating a methodology that could be adapted for the synthesis of the specified compound (Wang et al., 2010).
Molecular Structure Analysis
Molecular structure analysis of similar compounds is typically conducted using NMR, MS, and sometimes X-ray crystallography. For instance, the molecular structures of certain ethyl 2-(2-pyridylacetate) derivatives were confirmed by 1H-NMR, 13C-NMR, and MS, with some structures further verified by X-ray crystallography (Szulczyk et al., 2017). These techniques provide detailed insights into the arrangement of atoms within the molecule and the configuration of its functional groups.
Chemical Reactions and Properties
The chemical reactivity of compounds containing 1,2,4-triazole, thiadiazole, and pyridine rings is influenced by the presence of these heterocycles. They can undergo various chemical reactions, including condensation, substitution, and cyclization, to form new derivatives with potential biological activities. For example, derivatives of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide were synthesized and exhibited in-vitro antimicrobial activities, highlighting the chemical versatility of these compounds (MahyavanshiJyotindra et al., 2011).
Applications De Recherche Scientifique
Synthesis and Potential Applications
This compound is part of research efforts focusing on synthesizing novel heterocyclic compounds that incorporate thiadiazole moieties, which are known for their diverse biological activities. The compound serves as a precursor or a component in the synthesis of a wide array of heterocyclic derivatives, including pyrroles, pyridines, coumarins, thiazoles, and triazoles, among others. These synthesized compounds have been studied for their potential insecticidal, antitumor, antimicrobial, and enzyme inhibition activities.
Insecticidal Applications : Compounds synthesized from precursors similar to the one mentioned have been evaluated as insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis, showcasing the potential agricultural applications of such chemicals (Fadda et al., 2017).
Antitumor Activity : Various derivatives synthesized from similar precursors have shown promising inhibitory effects on different cell lines, indicating potential applications in cancer research (Albratty et al., 2017).
Antimicrobial and Antiviral Activities : The synthesis of heterocyclic derivatives incorporating thiourea, triazole, thiadiazole, and oxadiazole moieties has led to compounds with significant in vitro activity against various microorganisms and viruses, including HIV-1 (Szulczyk et al., 2017).
Enzyme Inhibition for Therapeutic Applications : Some derivatives have been identified as potent and selective inhibitors of enzymes like glutaminase, which plays a role in cancer metabolism. This suggests potential therapeutic applications in targeting cancer cells' metabolism (Shukla et al., 2012).
Mécanisme D'action
The mechanism of action of this compound would depend on its biological target. Many compounds with similar structures have diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer activities .
Orientations Futures
Propriétés
IUPAC Name |
2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7OS2/c1-3-5-13-19-21-15(26-13)18-12(24)10-25-16-22-20-14(23(16)4-2)11-6-8-17-9-7-11/h6-9H,3-5,10H2,1-2H3,(H,18,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVOXAAXKXYSBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)CSC2=NN=C(N2CC)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-phenylpropyl)-8-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5520645.png)
![N-{(3S*,4R*)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5520651.png)

![(1S*,5R*)-3-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5520674.png)
![2-[4-(4-methyl-1-piperidinyl)-2-quinazolinyl]phenol](/img/structure/B5520677.png)

![3,4,4-trimethyl-1-{4-[(pyridin-2-ylthio)methyl]benzoyl}pyrrolidin-3-ol](/img/structure/B5520687.png)
![2-[1-(3-phenylpropyl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5520698.png)
![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5520706.png)
![N-[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl]-6-methoxy-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5520711.png)

![4-{3-[(4,4-difluoro-1-piperidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5520716.png)
![rel-(1R,5S,6r)-6-({4-[4-ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-piperidinyl}methyl)-3-azabicyclo[3.1.0]hexane dihydrochloride](/img/structure/B5520724.png)
![2-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5520726.png)